4-Amino-3-chloro-5-hydroxybenzoic acid
Description
4-Amino-3-chloro-5-hydroxybenzoic acid is a benzoic acid derivative with amino (-NH₂), chloro (-Cl), and hydroxy (-OH) substituents at positions 4, 3, and 5, respectively. The compound’s reactivity and physicochemical characteristics are influenced by the electronic and steric effects of its substituents, which are critical in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
4-amino-3-chloro-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFFNJXLFCNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)N)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves sequential nitro group reduction and hydroxylation starting from 3-nitro-4-chlorobenzoic acid (Fig. 1). The process is optimized for high yield and environmental sustainability.
Step 1: Alkaline Hydrolysis
Step 2: Catalytic Hydrogenation
Key Advantages
Direct Reduction of 4-Hydroxy-3-nitrobenzoic Acid
Reaction Overview
This single-step reduction uses pressurized hydrogenation to convert 4-hydroxy-3-nitrobenzoic acid directly into 4-A-3-C-5-HBA.
Procedure
Limitations
-
Requires precise pH control to prevent over-acidification.
-
Higher catalyst loading (25g per 160g substrate) increases costs.
Halogenation-Coupling Strategy
Reaction Overview
This method introduces chlorine via halogenation before coupling with trialkyl acetylene silicon, enabling modular synthesis.
Step 1: Halogenation
Step 2: Coupling and Deprotection
Industrial Applicability
Comparative Analysis of Methods
Emerging Techniques and Optimizations
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like Pd/C.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-Amino-3-chloro-5-hydroxybenzaldehyde, while reduction and substitution reactions can produce various amino and hydroxy derivatives .
Scientific Research Applications
4-Amino-3-chloro-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with neuroprotective effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The table below compares 4-amino-3-chloro-5-hydroxybenzoic acid with key analogues, highlighting differences in substituents, molecular weights, and properties:
Key Research Findings
- Synthetic Challenges : highlights that introducing multiple substituents (e.g., chloro, hydroxy) on benzoic acid requires precise protection/deprotection strategies. For example, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid synthesis achieved a 72% yield via stepwise halogenation .
- Biological Relevance: Substrate analogues like 3-amino-4-chlorobenzoic acid () are used in enzyme inhibition studies, suggesting that substituent positions critically influence biochemical interactions .
- Commercial Availability: Compounds such as 4-amino-2-methylbenzoic acid (TCI America, 98% purity) are marketed as building blocks, indicating industrial demand for amino-substituted benzoic acids .
Property Analysis
- Acidity: The -OH group in 4-amino-3-chloro-5-hydroxybenzoic acid increases acidity compared to non-hydroxylated analogues (e.g., 4-amino-3-chlorobenzoic acid).
- Solubility: Hydrochloride salts (e.g., 3-amino-5-hydroxybenzoic acid hydrochloride) exhibit higher aqueous solubility than free acids .
- Thermal Stability: Melting points vary significantly; 3-amino-4-hydroxybenzoic acid melts at 208°C, while chloro-substituted analogues often have lower thermal stability due to decomposition risks .
Biological Activity
4-Amino-3-chloro-5-hydroxybenzoic acid (also known as methyl 4-amino-3-chloro-5-hydroxybenzoate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with an amino group, a chloro group, and a hydroxy group. Its molecular formula is , which contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
Research has indicated that 4-amino-3-chloro-5-hydroxybenzoic acid exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The presence of amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules.
1. Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties. In vitro tests have demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant activity:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Candida albicans | 7.81 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .
3. Anticancer Potential
Recent studies have explored the cytotoxic effects of 4-amino-3-chloro-5-hydroxybenzoic acid on various cancer cell lines. The compound exhibited notable cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .
The biological activity of 4-amino-3-chloro-5-hydroxybenzoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Modulation of Signaling Pathways : It has been suggested that the compound interacts with various signaling pathways related to inflammation and cell growth, potentially altering cellular responses to external stimuli .
Case Studies
Several case studies highlight the biological relevance of 4-amino-3-chloro-5-hydroxybenzoic acid:
- Antimicrobial Efficacy : A study conducted on Staphylococcus aureus revealed that the compound significantly inhibited bacterial growth, outperforming traditional antibiotics under certain conditions .
- Cytotoxicity Evaluation : In a recent pharmacokinetic study, the compound's absorption and distribution were analyzed in vivo, demonstrating effective bioavailability and therapeutic potential in cancer treatment models .
Q & A
Q. Basic
- NMR Spectroscopy :
- IR Spectroscopy : Peaks for -COOH (~2500–3300 cm⁻¹, broad), -NH₂ (~3350 cm⁻¹), and -OH (~3200 cm⁻¹) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) for purity assessment .
What are the stability profiles of 4-Amino-3-chloro-5-hydroxybenzoic acid under varying storage conditions?
Q. Basic
- Thermal Stability : Decomposes above 210°C; store below 25°C in airtight containers .
- Light Sensitivity : Susceptible to photodegradation; store in amber glassware or dark conditions .
- Humidity : Hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group .
How can researchers optimize the yield of 4-Amino-3-chloro-5-hydroxybenzoic acid during synthesis?
Q. Advanced
- Catalyst Selection : Use Lewis acids (e.g., FeCl₃) to enhance halogenation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity for hydroxylation .
- Stepwise Monitoring : Employ TLC or in-situ IR to track intermediate formation and minimize byproducts .
- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity and yield .
What analytical challenges arise in quantifying trace impurities in 4-Amino-3-chloro-5-hydroxybenzoic acid, and how can they be resolved?
Q. Advanced
- Challenge : Co-elution of structurally similar byproducts (e.g., 4-amino-5-chloro-2-hydroxybenzoic acid) during HPLC.
- Resolution :
What methodologies are used to evaluate the biological activity of 4-Amino-3-chloro-5-hydroxybenzoic acid derivatives?
Q. Advanced
- Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina to predict binding affinity .
- In Vitro Assays :
How do substituent positions (e.g., chloro vs. hydroxy groups) influence the reactivity of 4-Amino-3-chloro-5-hydroxybenzoic acid in further derivatization?
Q. Advanced
- Electrophilic Aromatic Substitution : The electron-withdrawing -COOH group deactivates the ring, directing substitution to the 2- and 6-positions.
- Steric Effects : The 3-chloro group hinders reactions at adjacent positions, favoring modifications at the 5-hydroxy site .
- Case Study : Bromination at the 5-position requires elevated temperatures (80°C) and FeBr₃ catalysis due to steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
